molecular formula C8H14F3N3O4S B2613042 1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid CAS No. 2503204-87-1

1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid

Cat. No.: B2613042
CAS No.: 2503204-87-1
M. Wt: 305.27
InChI Key: FWGUCASMPKKEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid is a compound that features a unique combination of azetidine and diazinanone rings. Azetidines are four-membered nitrogen-containing heterocycles, while diazinanones are six-membered rings containing nitrogen and oxygen atoms. The trifluoromethanesulfonic acid component adds a strong acidic character to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The final step involves the addition of trifluoromethanesulfonic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine or diazinanone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-1,3-diazinan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can act as a conformationally restricted pharmacophore, enhancing the compound’s binding affinity and selectivity . The trifluoromethanesulfonic acid component can facilitate protonation and activation of specific functional groups, leading to increased reactivity in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds like 3-azetidinone and 1-azetidinecarboxylic acid share structural similarities with 1-(Azetidin-3-yl)-1,3-diazinan-2-one.

    Diazinanone derivatives: Compounds such as 1,3-diazinan-2-one and its substituted analogs are structurally related.

Uniqueness

1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid is unique due to the combination of azetidine and diazinanone rings with the trifluoromethanesulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.CHF3O3S/c11-7-9-2-1-3-10(7)6-4-8-5-6;2-1(3,4)8(5,6)7/h6,8H,1-5H2,(H,9,11);(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGUCASMPKKEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CNC2.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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